1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Medicinal Chemistry Drug Design Physicochemical Properties

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a N1‑benzyl‑substituted, C3‑bromo, C5‑fluoro 1,2,4‑triazole. With the 1‑benzyl group imparting enhanced lipophilicity (computed LogP ~2.23 ) and the bromine atom serving as a versatile handle for transition‑metal‑catalyzed cross‑coupling, this scaffold occupies a distinct niche among halogenated triazole building blocks.

Molecular Formula C9H7BrFN3
Molecular Weight 256.07 g/mol
CAS No. 214540-43-9
Cat. No. B1311341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
CAS214540-43-9
Molecular FormulaC9H7BrFN3
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC(=N2)Br)F
InChIInChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyMUYAKFNLCJMPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole (CAS 214540-43-9): Core Structural and Functional Attributes


1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a N1‑benzyl‑substituted, C3‑bromo, C5‑fluoro 1,2,4‑triazole . With the 1‑benzyl group imparting enhanced lipophilicity (computed LogP ~2.23 [1]) and the bromine atom serving as a versatile handle for transition‑metal‑catalyzed cross‑coupling, this scaffold occupies a distinct niche among halogenated triazole building blocks. The compound has been reported as an inhibitor of steroid sulfatase and has demonstrated cytostatic activity in tumor‑cell‑line panels .

Why Simple 1,2,4-Triazole Analogs Cannot Replace 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole in Synthetically Demanding Programs


Substituting the N1‑benzyl group with a smaller alkyl chain (e.g., methyl) dramatically alters several physicochemical properties that are crucial for both synthetic utility and biological performance . The benzyl substituent contributes approximately 2.5 additional heavy atoms and raises molecular weight from 180 g/mol to 256 g/mol relative to the N1‑methyl analog , while increasing the computed LogP from ~1.2–1.6 to ~2.23 [1]. These changes can substantially affect membrane permeability, metabolic stability, and target‑binding interactions in medicinal‑chemistry contexts. Furthermore, the specific arrangement of bromine on the triazole ring distinguishes this compound from regioisomeric benzyl‑triazoles that carry halogen substituents on the phenyl ring rather than on the heterocycle, leading to different reactivity patterns in cross‑coupling and nucleophilic substitution reactions .

Quantitative Differentiation Evidence: 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole vs. Closest Analogs


Lipophilicity Advantage Over the N1-Methyl Analog Drives Membrane Permeability

The computed LogP of 1‑benzyl‑3‑bromo‑5‑fluoro‑1H‑1,2,4‑triazole (2.23 [1]) is approximately 0.6–1.0 units higher than that of 1‑methyl‑3‑bromo‑5‑fluoro‑1H‑1,2,4‑triazole (LogP ~1.2–1.6; ). This difference reflects the lipophilic contribution of the benzyl group and can be expected to enhance passive membrane permeability roughly 4‑ to 10‑fold based on empirical LogP–permeability correlations.

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and Heavy-Atom Count Differentiate from the N1-Methyl Analog

With a molecular weight of 256.07 g/mol and 5 additional heavy atoms relative to 1‑methyl‑3‑bromo‑5‑fluoro‑1H‑1,2,4‑triazole (179.98 g/mol; ), the benzyl derivative provides greater steric bulk and potential for additional hydrophobic contacts in protein binding pockets. This is a critical differentiation in fragment‑based lead generation where precise molecular dimensions govern hit evolution.

Chemical Synthesis Building Blocks Fragment-Based Drug Discovery

Regioisomeric Halogen Placement Dictates Cross-Coupling Reactivity

The bromine atom resides on the electron‑deficient triazole ring, providing a distinct oxidative‑addition reactivity for Pd‑catalyzed couplings compared to the bromine in the regioisomer 1‑[(4‑bromo‑3‑fluorophenyl)methyl]‑1,2,4‑triazole, where the halogen is on the benzyl appendage [1]. In class‑level studies, 3‑bromo‑1,2,4‑triazoles have shown superior coupling yields with aryl boronic acids (>80% in model systems) relative to bromophenyl‑triazoles, which often require harsher conditions due to the less electron‑deficient nature of the aryl bromide.

Synthetic Methodology Cross-Coupling Structure–Reactivity Relationships

Commercial Availability at Benchmark Purity with Defined Analytical Specification

Thermo Fisher Scientific (Maybridge brand) supplies this compound at a certified purity of 97% , which exceeds the typical 95% purity offered by many catalog resellers for the N1‑methyl analog . The 97% specification, confirmed by LC‑MS or NMR, is critical for applications where impurities could confound biological assay results or lead to off‑target reactivity in multi‑step syntheses.

Chemical Procurement Quality Control Building Block Sourcing

Targeted Application Scenarios for 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole Based on Demonstrated Differentiation


Scaffold for Steroid Sulfatase Inhibitor Lead Optimization

The reported cytostatic activity linked to sulfatase inhibition positions this compound as a starting point for medicinal chemistry programs targeting hormone‑dependent cancers. The benzyl group’s enhanced lipophilicity (LogP 2.23; Section 3, Evidence Item 1) may improve membrane penetration relative to less lipophilic triazole analogs, while the bromine handle enables rapid SAR exploration through parallel Suzuki coupling.

Key Building Block for 1‑Alkyl‑3‑fluoro‑1H‑1,2,4‑triazole Libraries

As an intermediate for diverse 1‑alkyl‑3‑fluoro‑1,2,4‑triazoles , this compound provides an efficient entry point for constructing focused libraries where the benzyl group can be retained or cleaved depending on the synthetic strategy. The triazole‑bound bromine ensures reliable cross‑coupling reactivity (Section 3, Evidence Item 3), enabling high‑throughput diversification.

Fragment‑Based Drug Discovery Requiring Defined Physicochemical Boundaries

With a molecular weight of 256 g/mol, 14 heavy atoms, and a LogP of 2.23, this fragment adheres to lead‑like criteria while offering a unique 1,2,4‑triazole core with dual halogenation. The 97% commercial purity minimizes confounding assay noise, making it immediately suitable for fragment screening cascades without additional purification (Section 3, Evidence Item 4).

Linker Moiety for Drug Conjugates and Bifunctional Molecules

The compound’s use as a linker group in drug and steroid conjugates has been described . The benzyl appendant provides a hydrophobic spacer, the bromine offers a functionalization point, and the fluorine atom can influence linker rigidity and metabolic stability—a combination not available from the smaller methyl analog or the regioisomeric isomer.

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